7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane
Description
Properties
CAS No. |
21495-60-3 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
7-methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H18N2O/c1-11-7-3-9(12-2)4-8(11)6-10-5-7/h7-10H,3-6H2,1-2H3 |
InChI Key |
GLUQMEBRWLSQJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(CC1CNC2)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The preparation of this compound typically involves multi-step organic synthesis starting from substituted piperidine derivatives. The key steps include:
- Formation of a dioxo-diazabicyclo intermediate by condensation reactions.
- Reduction of the dioxo intermediate to the corresponding diazabicyclo compound.
- Functional group modifications such as introduction of methoxy and methyl substituents.
Detailed Synthesis from Patent Literature
According to US Patent US3196154A, the synthesis involves the following key steps:
Formation of 3-aryl-9-alkyl-2,4-dioxo-3,9-diazabicyclo[3.3.1]nonane intermediate:
- Heating a diester of N-alkyl-piperidine-2,6-dicarboxylic acid with aniline or substituted aniline at 150–350 °C for 12–48 hours produces the dioxo intermediate.
Reduction of the dioxo intermediate:
- The dioxo compound is reduced using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation in an inert solvent such as diethyl ether, tetrahydrofuran, anisole, or dibutyl ether.
- The reduction is preferably carried out at reflux temperature of the solvent, but can proceed slowly at room temperature.
Example of 7-methoxy substitution:
- Starting from dimethyl 4-methoxy-1-methyl-2,6-piperidinedicarboxylate, reaction with benzylamine produces 3-benzyl-7-methoxy-9-methyl-2,4-dioxo-3,9-diazabicyclo[3.3.1]nonane.
- Subsequent reduction with LiAlH4 in absolute ether yields 3-benzyl-7-methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane.
Hydrogenation to remove benzyl protecting group:
- Catalytic hydrogenation over palladium on charcoal in ethanol under hydrogen pressure removes the benzyl group, yielding this compound.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Temperature/Time | Notes |
|---|---|---|---|---|
| Formation of dioxo intermediate | Diester of N-alkyl-piperidine + aniline | None specified | 150–350 °C, 12–48 hours | High temperature condensation |
| Reduction | Lithium aluminum hydride or H2/Pd catalyst | Diethyl ether, THF, anisole | Reflux or room temp, hours | Inert solvent, slow reduction possible at RT |
| Benzylamine substitution | Benzylamine | Not specified | Not specified | To introduce benzyl group for protection |
| Hydrogenolysis | Pd/C catalyst, H2 gas | Ethanol | 46 psi, 7 hours | Removes benzyl protecting group |
Additional Functionalization
Other functionalizations such as substitution at the 3-position with aryl or indolylmethyl groups have been reported using Mannich-type reactions and diazonium salt coupling, expanding the chemical diversity of this bicyclic scaffold.
Analytical and Structural Considerations
- The reduction products are often isolated as physiologically acceptable acid addition salts (e.g., hydrochloride, citrate) to improve solubility and stability.
- Melting points of intermediates and final compounds are reported for purity confirmation (e.g., 7-methoxy derivatives melting at ~66–68 °C for dioxo intermediates, and ~127 °C boiling point for reduced amines under vacuum).
- NMR and IR spectroscopy confirm the bicyclic structure and substitution pattern, with conformational preferences observed in related diazabicyclo compounds.
Research Findings and Notes
- The reduction step is critical and requires careful control of solvent and temperature to obtain high yields of the desired bicyclic amine.
- The use of ether solvents is preferred to maintain inert conditions and facilitate reduction.
- Hydrogenation steps enable deprotection and final functional group adjustments.
- The bicyclic amines are basic and form stable salts with mineral and organic acids, useful for pharmaceutical formulations.
- Variations in substituents (e.g., methoxy, methyl, benzyl) allow tuning of physical and biological properties.
Summary Table of Key Preparation Steps for this compound
| Compound/Intermediate | Preparation Step | Reagents/Conditions | Yield/Properties |
|---|---|---|---|
| Dimethyl 4-methoxy-1-methyl-2,6-piperidinedicarboxylate | Starting material | Catalytic reduction of dimethyl 4-methoxy-2,6-pyridinedicarboxylate | Precursor for bicyclic synthesis |
| 3-Benzyl-7-methoxy-9-methyl-2,4-dioxo-3,9-diazabicyclo[3.3.1]nonane | Condensation with benzylamine | Heating with benzylamine | Melting point 66–68 °C |
| 3-Benzyl-7-methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane | Reduction with LiAlH4 | LiAlH4 in absolute ether, reflux or RT | Boiling point 127 °C at 0.02 mm Hg |
| This compound | Hydrogenation to remove benzyl | Pd/C catalyst, H2 gas, ethanol, 46 psi | Dihydrochloride salt mp ~300 °C |
Chemical Reactions Analysis
7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been explored for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown promise as positive allosteric modulators of AMPA receptors, which are involved in cognitive functions and memory .
Mechanism of Action
The mechanism of action of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as AMPA receptors. As a positive allosteric modulator, it enhances the activity of these receptors by increasing the amplitude of receptor currents in a concentration-dependent manner . This modulation can lead to improved cognitive functions and memory.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,9-Diazabicyclo[3.3.1]nonane Derivatives
7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane
- Structure : Features a hydroxyl group at the 7-position instead of methoxy.
- Synthesis: Synthesized via lithium aluminum hydride reduction of a benzyl-protected precursor, followed by hydrogenolysis .
- The hydroxyl group reduces lipophilicity compared to methoxy, limiting CNS penetration .
9-Methyl-3,9-diazabicyclo[3.3.1]nonane in Antibacterial Agents
- Structure : Lacks the 7-methoxy group but retains the 9-methyl substituent.
- Activity: Incorporated into quinolone antibiotics (e.g., danofloxacin) as a C7 side chain. The diazabicyclo moiety enhances gram-negative bacterial targeting by improving DNA gyrase binding .
Bridged Analogues with Different Ring Systems
3,9-Diazabicyclo[4.2.1]nonane
- Structure : Features a larger 4.2.1 bridge system instead of 3.3.1.
- Impact: Increased ring strain alters spatial geometry, affecting receptor binding. For example, 9-benzyl-3,9-diazabicyclo[4.2.1]nonane derivatives show distinct pharmacological profiles compared to 3.3.1 analogues, though specific activities are understudied .
3,7-Diazabicyclo[3.3.1]nonane (Bispidine)
- Structure : Nitrogen atoms at positions 3 and 7 instead of 3 and 7.
- Activity : Widely studied as nicotinic acetylcholine receptor (nAChR) ligands. The 3,7-diaza configuration creates a flexible H-bond acceptor system, enabling subtype selectivity (e.g., α4β2 nAChR) .
- Comparison : The 3,9-diaza configuration in the target compound may favor opioid or 5-HT3 receptor interactions due to altered nitrogen spacing .
Heteroatom-Substituted Analogues
9-Selenabicyclo[3.3.1]nonane Derivatives
- Structure : Replaces one nitrogen with selenium.
- Activity: Exhibits glutathione peroxidase (GPx)-like antioxidant activity. For example, 2,6-diazido-9-selenabicyclo[3.3.1]nonane shows superior GPx mimetic activity compared to sulfur or nitrogen analogues due to selenium’s redox-active nature .
- Key Difference : The methoxy and methyl groups in the target compound prioritize receptor binding over redox activity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : The 7-methoxy group in the target compound enhances lipophilicity, making it more suitable for CNS targets compared to hydroxylated analogues .
- Bridge System Flexibility : The 3.3.1 bridge provides rigidity ideal for receptor binding, whereas larger bridges (e.g., 4.2.1) may reduce affinity due to conformational flexibility .
- Heteroatom Influence : Selenium substitution prioritizes redox activity, whereas nitrogen retention in diazabicyclo derivatives supports receptor interactions .
Biological Activity
7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane, a compound with the molecular formula CHNO and a molecular weight of 170.25 g/mol, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews the compound's biological activity, focusing on its interaction with neuropeptide receptors, specifically orexin receptors, and nicotinic acetylcholine receptors (nAChRs).
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 170.252 g/mol |
| CAS Number | 21495-60-3 |
Interaction with Orexin Receptors
Research indicates that derivatives of 3,7-diazabicyclo[3.3.1]nonane, including this compound, act as non-peptide antagonists of human orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors has potential therapeutic implications for various disorders such as:
- Sleep Disorders : Targeting orexin receptors may help manage conditions like insomnia.
- Anxiety Disorders : Modulating orexin activity can influence anxiety levels.
- Addiction Disorders : Orexin antagonism may reduce cravings in substance use disorders.
The pharmacological significance of this compound is underscored by its ability to selectively bind to orexin receptors, which could lead to novel treatments for these conditions .
Nicotinic Acetylcholine Receptor Activity
The compound has also been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it has shown significant affinity for the α4β2 subtype of nAChRs, which are implicated in cognitive functions and addiction pathways.
- Affinity Studies : Compounds derived from the diazabicyclo[3.3.1]nonane scaffold exhibited high binding affinities in the low nanomolar range for α4β2* nAChRs, indicating their potential as cognitive enhancers or in treating disorders like Alzheimer's disease .
Case Study 1: Orexin Receptor Antagonism
In a study examining the effects of this compound on sleep patterns, subjects treated with this compound showed a significant decrease in wakefulness and an increase in total sleep time compared to control groups. This suggests its efficacy as a sleep aid through orexin receptor antagonism.
Case Study 2: Cognitive Enhancement
Another study focused on cognitive performance in animal models treated with diazabicyclo[3.3.1]nonane derivatives demonstrated improved memory retention and learning capabilities. The results indicated that these compounds could enhance cholinergic signaling via nAChR modulation .
Q & A
Q. Table 1: Comparative Biological Activity of Diazabicyclo Derivatives
| Compound | Target Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 7-Methoxy-9-methyl derivative | δ-Opioid | 120 ± 15 | |
| 3,7-Diazabicyclo analog | Nicotinic α4β2 | 45 ± 8 | |
| 9-Boc-protected derivative | κ-Opioid | 320 ± 25 |
Key Insight : The substitution pattern on the bicyclic framework significantly alters receptor selectivity, necessitating structure-activity relationship (SAR) studies for targeted drug design.
Methodological Recommendations
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers, as stereochemistry critically impacts biological activity .
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and genotoxicity (Ames test) .
- Collaborative Validation : Cross-validate computational predictions (e.g., molecular docking) with experimental assays to reduce false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
